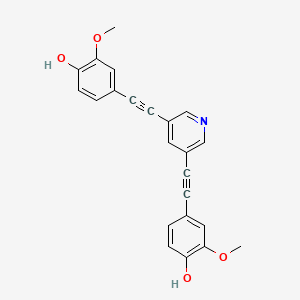
4,4'-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is an organic compound that features a pyridine ring connected to two ethyne groups, which are further linked to methoxyphenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the ethyne linkages between the pyridine and methoxyphenol groups. The reaction is carried out under an inert atmosphere, usually argon, with a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ethyne groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethyne and phenol groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Similar structure with thiophene instead of pyridine.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Contains an anthracene core instead of pyridine.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Features a thiadiazole core
Uniqueness
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is unique due to its combination of pyridine and methoxyphenol groups connected by ethyne linkages. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C23H17NO4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
4-[2-[5-[2-(4-hydroxy-3-methoxyphenyl)ethynyl]pyridin-3-yl]ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H17NO4/c1-27-22-12-16(7-9-20(22)25)3-5-18-11-19(15-24-14-18)6-4-17-8-10-21(26)23(13-17)28-2/h7-15,25-26H,1-2H3 |
Clé InChI |
CFJUCWNAJYJFAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C#CC2=CC(=CN=C2)C#CC3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



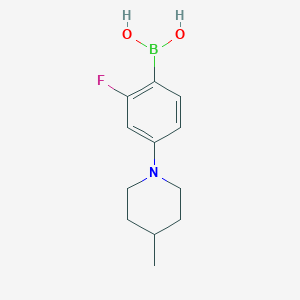
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
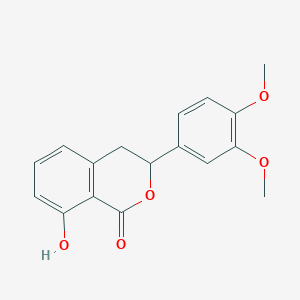
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
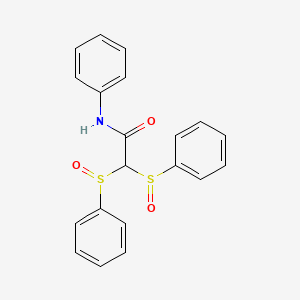
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
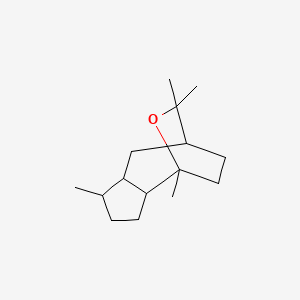
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
